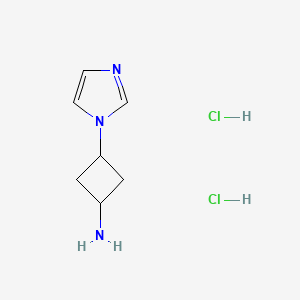

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride

Description

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride: is a chemical compound with the molecular formula C7H11N3.2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms.

Properties

IUPAC Name |

3-imidazol-1-ylcyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLANYXJBGIPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=CN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., nickel, palladium). The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Scientific Research Applications

The compound exhibits several significant applications across various scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a versatile building block in the synthesis of more complex molecules, facilitating the development of novel compounds with desired properties.

Biology

- Enzyme Inhibition : Research indicates potential as an enzyme inhibitor, particularly in targeting metalloenzymes due to its ability to coordinate with metal ions.

- Biochemical Assays : The compound is explored as a ligand in biochemical assays, aiding in the study of protein interactions and functions.

Medicine

- Therapeutic Properties : Investigated for antimicrobial and anticancer activities. Studies have shown that derivatives of imidazole compounds exhibit significant biological activity against various pathogens .

Industry

- Catalyst Development : Utilized in developing new materials and as a catalyst in various chemical reactions, enhancing reaction efficiency and product yield.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazole compounds, including 3-Imidazol-1-ylcyclobutan-1-amine; dihydrochloride, exhibited potent antimicrobial activity against Candida species. The findings highlighted its potential as a therapeutic agent in treating fungal infections .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of JAK family kinases revealed that compounds incorporating the imidazole moiety showed selective inhibition profiles. This study emphasized the importance of structural modifications in enhancing selectivity and potency against specific targets within the kinase family .

Mechanism of Action

The mechanism of action of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and signaling pathways. This coordination can lead to changes in cellular processes, including inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Imidazole: A basic five-membered ring structure with two nitrogen atoms.

1,3-Diazole: Another name for imidazole, highlighting its two nitrogen atoms.

Histidine: An amino acid containing an imidazole ring, important in protein structure and function.

Uniqueness: 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride is unique due to its cyclobutane ring fused with the imidazole moiety. This structure imparts distinct chemical and physical properties, making it different from other imidazole derivatives. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from similar compounds .

Biological Activity

3-Imidazol-1-ylcyclobutan-1-amine; dihydrochloride is a compound that exhibits a range of biological activities, attributed to its unique structural features, particularly the imidazole and cyclobutane rings. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a cyclobutane ring linked to an imidazole ring, with the dihydrochloride form indicating it is bound to two hydrochloric acid molecules. The imidazole ring is known for its role in biological systems, particularly as part of amino acids like histidine, which is crucial for various biochemical processes.

Target Interactions

3-Imidazol-1-ylcyclobutan-1-amine interacts with various biological targets, including:

- Enzymes : It may inhibit or activate enzymes involved in metabolic pathways.

- Receptors : The compound can modulate receptor activity, influencing cellular responses.

Biochemical Pathways

The compound is involved in several biochemical pathways, contributing to its diverse pharmacological effects. These include:

- Antimicrobial Activity : It has shown potential against bacterial and fungal pathogens.

- Anti-inflammatory Effects : The compound can modulate inflammatory responses, providing therapeutic benefits in conditions like arthritis.

Biological Activities

The biological activities of 3-Imidazol-1-ylcyclobutan-1-amine; dihydrochloride can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains, including resistant types. |

| Antimycobacterial | Potential efficacy against Mycobacterium species. |

| Antitumor | Inhibits tumor cell growth through apoptosis induction. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Antidiabetic | Modulates glucose metabolism and insulin sensitivity. |

| Antiviral | Exhibits activity against certain viral infections. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |

Research Findings and Case Studies

Recent studies have highlighted the diverse biological effects of this compound:

- Antimicrobial Properties : A study demonstrated that 3-Imidazol-1-ylcyclobutan-1-amine significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Effects : In animal models of inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

- Antitumor Activity : Research involving cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation, suggesting it may serve as a novel anticancer agent .

- Diabetes Management : In vitro studies indicated that the compound improved insulin sensitivity and reduced blood glucose levels in diabetic models, highlighting its potential role in diabetes management .

Q & A

Q. What advancements in machine learning can predict the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.